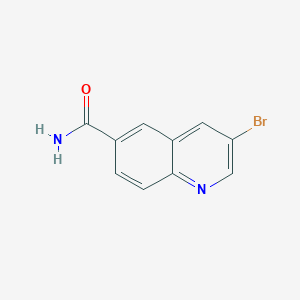

3-Bromoquinoline-6-carboxamide

Vue d'ensemble

Description

3-Bromoquinoline-6-carboxamide is a chemical compound that is part of the quinoline family, characterized by the presence of a bromine atom at the third position and a carboxamide group at the sixth position of the quinoline ring system. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science.

Synthesis Analysis

The synthesis of halogenated quinoline derivatives, such as 3-bromoquinoline-6-carboxamide, can be achieved through a novel procedure that involves the synthesis of an amino intermediate followed by the replacement of the amino group with a halogen, such as bromine, using the Sandmeyer reaction. This method has been shown to yield 3-haloquinoline carboxylic acids effectively .

Molecular Structure Analysis

The molecular structure of 3-bromoquinoline-6-carboxamide would consist of a quinoline core with a bromine atom and a carboxamide group attached to it. While the papers provided do not directly analyze the molecular structure of this specific compound, the general structure of quinoline derivatives can be characterized using techniques such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR), and elemental analysis .

Chemical Reactions Analysis

Quinoline derivatives, including those with bromine substituents, can participate in various chemical reactions. The presence of the carboxamide group could influence the reactivity and the types of reactions the compound can undergo. However, the provided papers do not detail specific chemical reactions for 3-bromoquinoline-6-carboxamide .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-bromoquinoline-6-carboxamide would be influenced by the presence of the bromine atom and the carboxamide functional group. These substituents can affect the compound's boiling point, melting point, solubility, and stability. Techniques such as thermal gravimetric analysis (TGA) can be used to study these properties. Although the provided papers do not discuss the properties of 3-bromoquinoline-6-carboxamide specifically, they do mention the characterization of related compounds using similar methods .

Applications De Recherche Scientifique

Design and Synthesis of Quinoline Derivatives

Quinoline derivatives, including those related to 3-Bromoquinoline-6-carboxamide, are extensively studied for their potential as therapeutic agents. For instance, quinoline-8-carboxamides have been designed as inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1), showcasing wide therapeutic activities. The synthesis of these compounds involves efficient Pd-catalyzed coupling reactions, highlighting the importance of quinoline derivatives in drug discovery efforts (Lord et al., 2009).

Analytical and Diagnostic Applications

The study of isoquinoline-3-carboxamides demonstrates their utility in analytical chemistry, particularly in mass spectrometry. These compounds exhibit unusual fragmentation behavior, providing insights into the mechanisms of drug candidates for anemic disorders. This research aids in developing screening procedures for model HIF-stabilizers and their metabolites, crucial for clinical, forensic, and sports drug testing (Beuck et al., 2009).

Antimicrobial Activity

Quinoline carboxamides have also been explored for their antimicrobial properties. For example, novel N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide derivatives were synthesized and demonstrated potential antimicrobial activity against various bacterial and fungal strains. This research underscores the potential of quinoline derivatives as antimicrobial agents, contributing to the development of new treatments for infectious diseases (Babu et al., 2015).

Antinociceptive, Anti-inflammatory, and Anticonvulsant Agents

Further expanding their pharmacological applications, 7-chloroquinoline-1,2,3-triazoyl carboxamides, synthesized through organocatalytic methods, have shown promising antinociceptive, anti-inflammatory, and anticonvulsant properties. This research demonstrates the potential of quinoline derivatives in treating pain, inflammation, and seizures, providing a foundation for the development of new therapeutic agents (Wilhelm et al., 2014).

Mécanisme D'action

Target of Action

Quinoline derivatives, such as tasquinimod, have been reported to interact with the s100a9 protein . This protein plays a crucial role in various cellular processes, including cell cycle progression and differentiation .

Mode of Action

Quinoline-3-carboxamides like tasquinimod are known to interact with S100A9, but their specificity for this target is doubtful . The interaction with S100A9 and other potential targets leads to changes in cellular processes, but the precise mechanisms remain to be elucidated .

Biochemical Pathways

Given its structural similarity to other quinoline derivatives, it may influence pathways related to the function of its potential targets, such as s100a9 .

Pharmacokinetics

It is predicted to have high gastrointestinal absorption and is likely bbb (blood-brain barrier) permeant . These properties could influence its bioavailability and distribution within the body .

Result of Action

As a potential S100A9 inhibitor, it might influence processes regulated by this protein, such as cell cycle progression and differentiation . .

Safety and Hazards

Orientations Futures

Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry, serving as a vital scaffold for leads in drug discovery . Therefore, the future directions for 3-Bromoquinoline-6-carboxamide could involve further exploration of its potential applications in these areas.

Propriétés

IUPAC Name |

3-bromoquinoline-6-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2O/c11-8-4-7-3-6(10(12)14)1-2-9(7)13-5-8/h1-5H,(H2,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPYHOZQINMJCCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(C=C2C=C1C(=O)N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301305715 | |

| Record name | 3-Bromo-6-quinolinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301305715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromoquinoline-6-carboxamide | |

CAS RN |

205114-18-7 | |

| Record name | 3-Bromo-6-quinolinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=205114-18-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-6-quinolinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301305715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Amino-4-(4-chlorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile](/img/structure/B3034594.png)

![5-Cyclopropyl-benzo[b]thiophene-2-carboxylic acid methyl ester](/img/structure/B3034602.png)

![3-{8-Bromo-2,4-dimethylpyrimido[1,2-b]indazol-3-yl}propanoic acid](/img/structure/B3034604.png)